![molecular formula C21H20N2O2S B5303899 N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide
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Overview
Description
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MRS 2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of purinergic receptors that are involved in various physiological processes, including inflammation, immune response, and neuroprotection. In recent years, the role of P2Y6 receptors in these processes has been extensively studied, and MRS 2578 has emerged as a valuable tool in this research.
Mechanism of Action
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 works by blocking the activation of P2Y6 receptors, which are involved in the release of pro-inflammatory cytokines and chemokines. By inhibiting the activation of these receptors, N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 can reduce inflammation and neurotoxicity in various neurological disorders.
Biochemical and physiological effects:
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 has been shown to have various biochemical and physiological effects. For example, studies have shown that N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 can reduce the release of pro-inflammatory cytokines and chemokines in microglia, which can lead to a reduction in inflammation and neurotoxicity. Additionally, N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 has been shown to reduce the activation of astrocytes, which are cells that play a role in the maintenance of the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 in lab experiments is its selectivity for P2Y6 receptors. This selectivity allows researchers to specifically target these receptors without affecting other purinergic receptors. Additionally, N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 is stable and can be easily synthesized, making it a valuable tool in scientific research. However, one limitation of using N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578. One area of research is the role of P2Y6 receptors in neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers are investigating the potential of N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 as a therapeutic agent for these diseases. Another area of research is the role of P2Y6 receptors in cancer, as these receptors have been shown to play a role in tumor growth and metastasis. Finally, researchers are investigating the potential of N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 as a tool for studying the function of microglia and astrocytes in the central nervous system.
Synthesis Methods
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminotoluene, followed by the reaction of the resulting compound with 4-nitrobenzenecarboxylic acid. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
Scientific Research Applications
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 has been extensively used in scientific research to investigate the role of P2Y6 receptors in various physiological processes. For example, studies have shown that N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide 2578 can inhibit the activation of P2Y6 receptors in microglia, which are immune cells in the central nervous system. This inhibition has been shown to reduce inflammation and neurotoxicity in various neurological disorders, including multiple sclerosis and Alzheimer's disease.
properties
IUPAC Name |
N-(2-methylphenyl)-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-10-6-8-14-19(16)22-21(18-12-4-3-5-13-18)23-26(24,25)20-15-9-7-11-17(20)2/h3-15H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXYINGVSFULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2C)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide |
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